molecular formula C6H13N B094953 2-Methylpiperidine CAS No. 109-05-7

2-Methylpiperidine

Cat. No. B094953
CAS RN: 109-05-7
M. Wt: 99.17 g/mol
InChI Key: NNWUEBIEOFQMSS-UHFFFAOYSA-N
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Description

2-Methylpiperidine is a member of piperidines . It has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide by reacting with N-(3-bromopropyl)phthalimide . It may also be used as a starting material in the multi-step synthesis of (2S,6S)-(+)-solenopsin A .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . 2-Methylpiperidine has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide by reacting with N-(3-bromopropyl)phthalimide .


Molecular Structure Analysis

The molecular formula of 2-Methylpiperidine is C6H13N . The molecular weight is 99.1741 .


Chemical Reactions Analysis

2-Methylpiperidine has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It has also been used in the synthesis of azepan-4-ones via two-step [5+2] annulation .


Physical And Chemical Properties Analysis

2-Methylpiperidine has a boiling point of 118-119 °C/753 mmHg (lit.) and a density of 0.844 g/mL at 25 °C (lit.) . It has a refractive index of n 20/D 1.446 (lit.) .

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

2-Methylpiperidine is a key building block in pharmacology, particularly in the synthesis of various drugs. Its structure is integral to the formation of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives exhibit a wide range of biological activities and are used in the development of new drugs with potential therapeutic applications.

Organic Synthesis: Chiral Building Block

In organic chemistry, 2-Methylpiperidine serves as a valuable chiral building block. Its reactivity allows it to be incorporated into more complex molecules, often leading to pharmaceuticals or drug candidates. It’s used in the synthesis of azepan-4-ones via two-step [5+2] annulation and in the preparation of various enantioenriched α-substituted piperidines.

Medicinal Chemistry: Anticancer and Antimicrobial Agents

The piperidine nucleus is pivotal in the production of compounds with significant pharmacophoric features. Compounds with the piperidine moiety, like those derived from 2-Methylpiperidine, are utilized as anticancer, antiviral, antimalarial, antimicrobial, and antifungal agents. They play a crucial role in the discovery and development of new therapeutic agents .

Industrial Applications: Synthesis of Agrochemicals

2-Methylpiperidine is used in the industrial synthesis of agrochemicals. It acts as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation. This process is crucial for creating compounds that serve as active ingredients in pesticides and herbicides .

Environmental Applications: Antioxidant Properties

While direct environmental applications of 2-Methylpiperidine are not extensively documented, its derivatives, such as piperine, exhibit powerful antioxidant action. These properties are beneficial in environmental biotechnology for mitigating oxidative stress caused by pollutants .

Biochemistry: Enzyme Inhibition and Activation

In biochemistry, 2-Methylpiperidine derivatives are studied for their ability to interact with enzymes, potentially inhibiting or activating them. This interaction is crucial for understanding biochemical pathways and for the development of enzyme-based assays or treatments .

Safety and Hazards

2-Methylpiperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Piperidine derivatives have recently been widely regarded as promising candidates for electric and optical applications due to their faster carrier separation and low charge recombination . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-Methylpiperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861728
Record name Piperidine, 2-methyl-
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to yellow liquid; Pepper-like aroma
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/
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Boiling Point

117.00 to 119.00 °C. @ 760.00 mm Hg
Record name 2-Methylpiperidine
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.838-0.844
Record name 2-Methylpiperidine
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CAS RN

109-05-7
Record name 2-Methylpiperidine
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Record name 2-METHYLPIPERIDINE
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Record name 2-methylpiperidine
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Record name 2-Methylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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